molecular formula C16H19N3O2 B14385716 N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-methylglycinamide CAS No. 90094-90-9

N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-methylglycinamide

Cat. No.: B14385716
CAS No.: 90094-90-9
M. Wt: 285.34 g/mol
InChI Key: MFCGVZSZQJCMLK-UHFFFAOYSA-N
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Description

N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-methylglycinamide is a complex organic compound with a unique structure that includes a benzoyl group, a pyrrole ring, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the benzoyl group and the glycinamide moiety. Common reagents used in these reactions include benzoyl chloride, dimethylamine, and glycine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophiles used.

Scientific Research Applications

N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-methylglycinamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-methylglycinamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

CAS No.

90094-90-9

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-(4-benzoyl-1,5-dimethylpyrrol-3-yl)-2-(methylamino)acetamide

InChI

InChI=1S/C16H19N3O2/c1-11-15(16(21)12-7-5-4-6-8-12)13(10-19(11)3)18-14(20)9-17-2/h4-8,10,17H,9H2,1-3H3,(H,18,20)

InChI Key

MFCGVZSZQJCMLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1C)NC(=O)CNC)C(=O)C2=CC=CC=C2

Origin of Product

United States

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